4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base-triazole thione hybrid compound. Its structure comprises:
- Triazole-thione core: A five-membered heterocyclic ring with three nitrogen atoms and a sulfur atom at position 3.
- Schiff base moiety: The (3-methylthiophen-2-yl)methylene group forms an imine linkage (-N=CH-) with the triazole ring.
- Aryl substituent: An m-tolyl (3-methylphenyl) group at position 3 of the triazole ring.
This compound belongs to a class of 1,2,4-triazole-5-thione derivatives known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
478255-58-2 |
|---|---|
Molecular Formula |
C15H14N4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S2/c1-10-4-3-5-12(8-10)14-17-18-15(20)19(14)16-9-13-11(2)6-7-21-13/h3-9H,1-2H3,(H,18,20)/b16-9+ |
InChI Key |
CDYMWYJNTFRUFQ-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CS3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CS3)C |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Mediated Cyclocondensation
The triazole-thione scaffold is typically synthesized via cyclocondensation of thiosemicarbazide derivatives. A validated approach involves reacting m-tolyl-substituted acylthiosemicarbazides with hydrazine hydrate under reflux conditions. For example, in a protocol adapted from, ethyl (5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thioacetate undergoes hydrazinolysis to yield a hydrazide intermediate, which is subsequently treated with HCl/NaNO₂ to form the triazole-thione core.
Reaction Conditions :
One-Pot Synthesis Using Meglumine Catalyst
Green chemistry methods employ meglumine (15 mol%) as a biodegradable catalyst for cyclocondensation of m-tolyl aldehyde and thiosemicarbazide in water. This method avoids toxic solvents and achieves yields >85% within 2–4 hours.
Key Advantages :
Functionalization with (3-Methylthiophen-2-yl)methyleneamino Group
Schiff Base Condensation
The amino group at position 4 of the triazole-thione reacts with 3-methylthiophene-2-carbaldehyde via nucleophilic addition-elimination. This step is catalyzed by acetic acid under anhydrous conditions.
Procedure :
-
Dissolve 3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv) in ethanol.
-
Add 3-methylthiophene-2-carbaldehyde (1.2 equiv) and glacial acetic acid (2 drops).
-
Reflux for 6–8 hours.
-
Isolate via vacuum filtration and recrystallize from ethanol.
Yield : 72–78%
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes while maintaining yields >70%. This method leverages dielectric heating to accelerate imine formation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis of analogous triazole-thiones confirms planarity of the triazole ring (maximum deviation: 0.009 Å) and dihedral angles <6° with aryl substituents.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Salor-int l230340-1ea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Salor-int l230340-1ea can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity :
- Antifungal Properties :
- Anticancer Potential :
- Antioxidant Activity :
Agricultural Applications
The compound's biological activity extends to agricultural applications:
- Pesticide Development :
- Plant Growth Regulators :
Material Science Applications
The unique properties of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione also make it suitable for material science:
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Several studies have documented the synthesis and evaluation of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione:
- Synthesis and Characterization :
| Technique | Findings |
|---|---|
| NMR | Confirmed the structure with specific chemical shifts indicating functional groups present in the molecule |
| IR | Identified characteristic absorption bands corresponding to NH and C=S functionalities |
Mechanism of Action
The mechanism of action of Salor-int l230340-1ea involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related 1,2,4-triazole-5-thiones, focusing on substituents, synthetic routes, spectral data, and biological relevance.
Key Comparison Points
Halogenated analogs (e.g., bromo/fluoro derivatives ) often exhibit increased antimicrobial potency due to electron-withdrawing effects .
Synthetic Efficiency: Microwave-assisted methods (e.g., ) reduce reaction times (hours to minutes) compared to conventional reflux (e.g., 5–24 hours in ). Yields for phenolic triazole-thiones (e.g., 69% in ) are higher than those for halogenated derivatives, likely due to steric and electronic factors.
Spectral Characterization :
- IR : All compounds show characteristic C=N (1600–1620 cm⁻¹) and C=S (1240–1260 cm⁻¹) stretches .
- NMR : Aromatic protons in thiophene or benzylidene groups appear at δ 6.5–8.0 ppm, while aliphatic CH₃ groups (e.g., m-tolyl) resonate at δ ~2.3 ppm .
Biological Relevance: While the target compound’s activity is undocumented, analogs with quinolin-2-yl or pyridyl substituents demonstrate tuberculostatic activity (MIC: 1.5–3.0 µg/mL) . Fluorinated derivatives (e.g., ) are often explored for anticancer applications due to enhanced metabolic stability .
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography data for related compounds (e.g., C–S bond length: ~1.68 Å ) confirm the planar triazole-thione core, critical for π-stacking interactions in biological targets.
- Data Limitations: No direct biological or crystallographic data exist for the target compound. Further studies should prioritize: In vitro screening against microbial or cancer cell lines. Computational modeling to predict binding affinity with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase ).
Biological Activity
The compound 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478255-58-2) is a member of the triazole family known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄N₄S₂
- Molecular Weight : 314.43 g/mol
- Structure : The compound features a triazole ring substituted with thiol and aromatic groups, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The specific compound under consideration has shown promising results against various bacterial strains.
- DNA Gyrase Inhibition : Triazoles can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism leads to the disruption of bacterial cell division.
- Biofilm Formation Inhibition : The compound has been noted to affect biofilm formation in bacteria, which is crucial for their virulence and resistance to treatment.
Case Studies
-
Study on Efficacy Against Gram-positive and Gram-negative Bacteria :
- A study demonstrated that derivatives of 1,2,4-triazole exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
- The compound was tested alongside standard antibiotics and showed enhanced antibacterial activity compared to controls .
- Antimycobacterial Activity :
Comparative Biological Activity Table
| Compound Name | MIC (µg/mL) | Bacterial Strains Tested | Activity Type |
|---|---|---|---|
| 4-Triazole Derivative | 0.12 - 1.95 | E. coli, S. aureus, P. aeruginosa | Antibacterial |
| N-Allyl Triazole | 3.25 (vs Isoniazid 5) | M. smegmatis, M. tuberculosis | Antimycobacterial |
| Ciprofloxacin Derivative | Varies | Gram-positive & Gram-negative | Antibacterial |
Antifungal and Anticancer Properties
In addition to antibacterial activity, triazoles have been reported to exhibit antifungal properties and potential anticancer effects:
- Antifungal Activity : Triazoles are known to inhibit fungal ergosterol synthesis, making them effective against various fungal infections.
- Anticancer Potential : Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:
- Intermediate Preparation : Reacting 3-methylthiophene-2-carboxaldehyde with thiosemicarbazide to form the Schiff base intermediate.
- Cyclization : Acid-catalyzed ring closure to yield the triazole-thione core.
- Substituent Introduction : Introducing the m-tolyl group via alkylation or aryl coupling reactions.
Optimization involves varying temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid). Microwave-assisted synthesis (e.g., 100 W, 15 min) can enhance yield and purity .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of thione (C=S stretch at 1200–1250 cm⁻¹) and imine (C=N stretch at 1600–1650 cm⁻¹) groups. Compare experimental peaks with DFT-calculated vibrational frequencies (B3LYP/6-311G(d,p)) .
- NMR Analysis : Use - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and triazole carbons (δ 150–160 ppm). Assign shifts using gauge-independent atomic orbital (GIAO) calculations .
- Mass Spectrometry : Validate molecular weight via ESI-MS and isotopic pattern matching .
Q. How can conformational flexibility be analyzed to predict bioactive conformations?
Methodological Answer: Perform torsional angle scans (DFT/B3LYP) by rotating the methylthiophene-methylene bond from -180° to +180° in 20° increments. Plot potential energy surfaces to identify stable conformers. Compare with crystallographic data (e.g., hydrogen-bonding networks in X-ray structures) to prioritize biologically relevant conformations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
Methodological Answer:
- Derivatization : Synthesize analogs with substituent variations (e.g., replacing m-tolyl with p-chlorophenyl or introducing electron-withdrawing groups on the triazole ring) .
- Biological Assays : Test derivatives against target enzymes (e.g., urease or acetylcholinesterase) using in vitro inhibition assays. Correlate IC values with electronic (Hammett σ) or steric (Taft E) parameters .
- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to build predictive models for activity optimization .
Q. What computational strategies resolve discrepancies between experimental and theoretical spectral data?
Methodological Answer:
- Solvent Effects : Recalculate NMR/IR spectra using a polarizable continuum model (PCM) for solvent corrections (e.g., DMSO or chloroform) .
- Dynamical Corrections : Apply vibrational anharmonicity corrections to IR frequencies via second-order perturbation theory .
- Cross-Validation : Compare DFT results with ab initio methods (e.g., MP2) or machine learning-predicted spectra .
Q. How can metal coordination enhance the compound’s bioactivity, and what ligands are most effective?
Methodological Answer:
- Complex Synthesis : React the compound with transition metals (e.g., Co(II), Cu(II)) in ethanol/water under reflux. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
- Ligand Design : Introduce pyridyl or carboxylate auxiliaries to improve chelation stability. Assess binding affinity using Job’s plot or isothermal titration calorimetry (ITC) .
Q. What strategies address low solubility in pharmacological testing?
Methodological Answer:
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Methodological Answer:
- X-Ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water). Refine structures using SHELXTL and analyze hydrogen bonds (e.g., N–H···S interactions) with PLATON .
- Polymorphism Screening : Test crystallization in different solvents (e.g., acetonitrile vs. ethyl acetate) to identify stable polymorphs .
Data Contradiction Analysis
Q. How should conflicting biological activity data between in vitro and in vivo studies be reconciled?
Methodological Answer:
Q. What steps validate conflicting computational predictions of reactive sites?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
